molecular formula C10H23N3O4S B8289925 Tert-butyl{4-[(amino-sulfonyl)(methyl)amino]butyl}carbamate

Tert-butyl{4-[(amino-sulfonyl)(methyl)amino]butyl}carbamate

Cat. No.: B8289925
M. Wt: 281.38 g/mol
InChI Key: OYEIPIYRYRNVPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl{4-[(amino-sulfonyl)(methyl)amino]butyl}carbamate is a useful research compound. Its molecular formula is C10H23N3O4S and its molecular weight is 281.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H23N3O4S

Molecular Weight

281.38 g/mol

IUPAC Name

tert-butyl N-[4-[methyl(sulfamoyl)amino]butyl]carbamate

InChI

InChI=1S/C10H23N3O4S/c1-10(2,3)17-9(14)12-7-5-6-8-13(4)18(11,15)16/h5-8H2,1-4H3,(H,12,14)(H2,11,15,16)

InChI Key

OYEIPIYRYRNVPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCN(C)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-(methylamino)butylcarbamate (4 g, 19.77 mmoles) and sulfuric diamide (7.6 g, 4 eq) in dioxane (10 mL) was heated at 100° C. in a microwave oven during 30 minutes. The RM was then concentrated in vacuo, and DCM was added. The resulting white precipitate of sulfuric diamide in excess was filtered off, and the filtrate was successively washed with diluted HCl, then brine, dried over magnesium sulfate, filtered and concentrated. Trituration in diisopropyl ether afforded 3.55 g (64% yield) of tert-butyl 4-(methyl(sulfamoyl)amino)butylcarbamate 10b as a white solid; m/z 282 [M+H]+.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.